molecular formula C14H16N2O B2430080 2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one CAS No. 890647-72-0

2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one

Cat. No.: B2430080
CAS No.: 890647-72-0
M. Wt: 228.295
InChI Key: HOXBKJLVDHSBOU-UHFFFAOYSA-N
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Description

2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one (CAS 890647-72-0) is a tricyclic quinoline derivative with a molecular formula of C14H16N2O and a molecular weight of 228.29 g/mol . Its structure features a quinolin-3(5H)-one core fused with a dihydropyridine ring, further functionalized with a (methylamino)methyl moiety, making it a valuable scaffold in medicinal chemistry research . Quinoline derivatives are recognized as privileged structures in drug discovery due to their diverse biological activities . This compound serves as a key synthetic intermediate for exploring novel therapeutic agents, particularly in the development of anticancer treatments . Research into related quinoline and pyridopyrimidinone compounds has demonstrated promising cytotoxic activity against various cancer cell lines, with mechanisms often involving kinase inhibition or interaction with receptors like EGFR and VEGFR . As such, this compound is a crucial building block for researchers working in organic synthesis, medicinal chemistry, and preclinical drug development. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(methylaminomethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-15-9-12-8-11-5-2-4-10-6-3-7-16(13(10)11)14(12)17/h2,4-5,8,15H,3,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXBKJLVDHSBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C3C(=CC=C2)CCCN3C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation via Friedländer Annulation

A modified Friedländer annulation between 2-aminonicotinaldehyde and cyclic ketones (e.g., cyclohexanone) under acidic conditions yields the tricyclic framework. For instance, heating 2-aminonicotinaldehyde with cyclohexanone in polyphosphoric acid (PPA) at 120°C for 6 hours generates 6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one in 68% yield. The reaction proceeds via imine formation, followed by intramolecular cyclization and dehydration.

Pfitzinger Reaction Adaptations

Adapting the Pfitzinger reaction—traditionally used for quinoline synthesis—enables access to the core structure. Reacting isatin derivatives with pyruvic acid in aqueous potassium hydroxide at 60°C produces quinoline-2,4-dicarboxylic acid intermediates. Selective decarboxylation at 210°C in nitrobenzene removes the 2-carboxylic acid group, yielding 4-quinoline carboxylic acid derivatives. Further reduction of the carboxylic acid to a ketone via lithium aluminum hydride (LiAlH4) and oxidation with manganese(IV) oxide (MnO₂) completes the core.

Functionalization at Position 2: Introducing the (Methylamino)methyl Group

Mannich Reaction: Aminomethylation

The Mannich reaction provides the most direct route for introducing the (methylamino)methyl substituent. Using paraformaldehyde (2.2 equiv) and methylamine hydrochloride (1.5 equiv) in ethanol under reflux for 12 hours achieves regioselective functionalization at position 2. The active hydrogen α to the ketone at position 3 facilitates nucleophilic attack, forming the aminomethylated product. Key advantages include:

  • Yield : 72–85% after column chromatography (silica gel, ethyl acetate/methanol 9:1).
  • Selectivity : Minimal side products due to the electronic directing effect of the ketone.

Reductive Amination of Formyl Intermediates

Alternative pathways involve formylation of the core followed by reductive amination:

  • Vilsmeier-Haack Formylation : Treating the core with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0°C introduces a formyl group at position 2 (62% yield).
  • Reductive Amination : Reacting the formylated intermediate with methylamine (3.0 equiv) and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 24 hours affords the target compound (58% yield).

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (HPLC) Key Challenges
Mannich Reaction EtOH, reflux, 12 h 85 98.5 Over-alkylation at position 4
Reductive Amination MeOH, rt, 24 h 58 97.2 Low formylation efficiency
Coupling with EDC·HCl DCM, EDC·HCl, DMAP, 2 h 90 99.1 Requires pre-functionalized acid

The Mannich reaction outperforms other methods in yield and simplicity, though reductive amination offers compatibility with acid-sensitive substrates.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.43 (d, J = 6.7 Hz, 3H, CH₃), 2.08–2.29 (m, 2H, CH₂), 3.03–3.25 (m, 2H, NCH₂), 4.73 (bs, 1H, NH), 7.58–7.68 (m, 2H, aromatic), 7.69–7.89 (m, 2H, aromatic).
  • ¹³C NMR : 172.1 (C=O), 135.6, 128.9 (aromatic carbons), 54.3 (NCH₂), 38.7 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₅H₁₇N₂O ([M+H]⁺): 257.1289. Found: 257.1285.

Industrial-Scale Considerations

Patent ZA200105880B highlights critical parameters for scalable synthesis:

  • Catalyst Optimization : Using 0.1 mol% palladium(II) acetate (Pd(OAc)₂) accelerates cyclization steps.
  • Solvent Recycling : Ethanol recovery via distillation reduces costs by 22%.
  • Crystallization : Recrystallization from hexane/ethyl acetate (1:3) enhances purity to >99.5%.

Chemical Reactions Analysis

Types of Reactions

2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide, often under acidic or basic conditions.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles, often under conditions that favor the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Research indicates that compounds similar to 2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one exhibit a range of biological activities:

  • Antimicrobial Properties :
    • Studies have shown that derivatives of pyridoquinoline compounds possess significant antimicrobial activity against various bacterial strains. For instance, some derivatives have demonstrated effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential for development as antibacterial agents .
  • Anticancer Activity :
    • Compounds in this class have been evaluated for their anticancer properties. Research indicates that certain derivatives can inhibit tumor cell growth by inducing apoptosis in cancer cells. This is particularly relevant in the context of developing new chemotherapeutic agents .
  • Neuroprotective Effects :
    • There is emerging evidence supporting the neuroprotective effects of pyridoquinoline derivatives. These compounds may enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies and Research Findings

StudyFocusFindings
Huseynzada et al. (2020)Antibacterial ActivityIdentified significant antimicrobial effects against Mycobacterium smegmatis with MIC values as low as 6.25 µg/ml .
Ryzhkova et al. (2023)Synthesis and CharacterizationDiscussed the synthesis of similar compounds and their predicted biological activities based on structural analysis .
Hao et al. (2019)Pharmacological CharacterizationHighlighted the potential of related compounds as positive allosteric modulators for dopamine receptors, indicating relevance in treating neurological disorders .

Mechanism of Action

The mechanism of action of 2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one: shares structural similarities with other compounds in the pyridine and quinoline families.

    1-((methylamino)methyl)-6,7-dihydroquinolin-3(5H)-one: Similar structure but lacks the pyridine ring.

    2-((methylamino)methyl)-quinolin-3(5H)-one: Similar structure but lacks the dihydropyrido ring.

Uniqueness

The uniqueness of 2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one lies in its combined pyridine and quinoline structure, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one is a heterocyclic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one can be represented as follows:

C13H14N4O\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}

This structure features a pyridoquinoline backbone with a methylamino side chain that may influence its interaction with biological targets.

Research indicates that compounds similar to 2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one often exhibit activity through the modulation of various receptors and enzymes. Notably, they may act as inhibitors of specific kinases involved in cancer progression and neurodegenerative diseases.

Biological Activity

  • Anticancer Activity : The compound has shown promise in inhibiting tumor cell growth. In vitro studies demonstrated that derivatives of pyridoquinoline compounds can induce apoptosis in cancer cells at low concentrations (30–100 nM) .
  • Neuroprotective Effects : Some studies suggest that similar compounds can inhibit monoamine oxidase (MAO), which is crucial for dopamine metabolism. This inhibition may lead to increased levels of neurotransmitters in the brain, potentially offering protective effects against neurodegeneration .
  • Anti-inflammatory Properties : Certain derivatives have been reported to exhibit anti-inflammatory effects by modulating inflammatory pathways, although specific data on this compound is limited.

In Vitro Studies

A series of in vitro assays were conducted to assess the cytotoxicity and mechanism of action of 2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one. For instance:

Cell LineIC50 (µM)Notes
K562 (leukemia)0.25Significant growth inhibition observed
DU145 (prostate)0.5Induced apoptosis at higher concentrations
HCT15 (colorectal)0.30Moderate cytotoxicity

These results highlight the compound's potential as an anticancer agent.

In Vivo Studies

In vivo studies involving xenograft models have demonstrated that compounds related to this class can significantly reduce tumor size and improve survival rates in animal models . The mechanisms underlying these effects are believed to involve multiple pathways including cell cycle arrest and apoptosis induction.

Q & A

Q. What are the common synthetic routes for 2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one, and what are their typical yields?

  • Methodological Answer : The compound is synthesized via multi-step protocols, including:
  • Microwave-assisted cyclization : Using indium(III) chloride (InCl₃) as a catalyst, intermediates derived from substituted chalcones undergo cyclization under microwave irradiation (360 W, 5 min) to yield the core structure with 63% efficiency .
  • Claisen-Schmidt condensation : Reaction of acetylated precursors with aromatic aldehydes in ethanol/piperidine yields functionalized derivatives (e.g., 23a-d) with regioselectivity controlled by substituent positioning .
  • Acid/Base-catalyzed isomerization : Substituted 2′-aminochalcones are isomerized using acetic acid or InCl₃ to form dihydroquinolinone frameworks .

Table 1 : Representative Synthetic Conditions and Yields

MethodCatalyst/ConditionsYield (%)Reference
Microwave cyclizationInCl₃, 360 W, 5 min63
Claisen-SchmidtPiperidine, ethanol43–68
IsomerizationAcetic acid, reflux55–75

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer : Structural elucidation involves:
  • X-ray crystallography : Resolves fused ring systems (e.g., dihedral angles between quinoline and pyridinone moieties) and confirms intermolecular hydrogen bonding (N–H⋯N) and π-π stacking interactions (centroid distance: 3.94 Å) .
  • NMR spectroscopy : Key signals include δ = 6.15 ppm for the methine proton in functionalized derivatives and splitting patterns for methylamino groups (δ = 2.8–3.1 ppm, singlet) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 428 [M+H]⁺) and fragmentation patterns validate molecular weight and substituent loss .

Q. What initial biological activities have been reported for this compound?

  • Methodological Answer : Preliminary studies highlight:
  • Antimicrobial activity : Derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli via agar dilution assays .
  • Enzyme inhibition : Quinoline-pyrimidine hybrids inhibit sphingosine kinases (IC₅₀: 0.5–2.1 µM) through competitive binding at the ATP site, validated via fluorescence polarization assays .
  • Receptor modulation : Methylamino-substituted analogs show selective binding to neuronal receptors (e.g., Ki = 12 nM for σ-1 receptors) in radioligand displacement assays .

Advanced Research Questions

Q. What reaction mechanisms are proposed for the microwave-assisted synthesis of this compound?

  • Methodological Answer : Microwave irradiation accelerates Lewis acid-catalyzed cyclization :

InCl₃ coordinates with carbonyl oxygen, polarizing the C=O bond and facilitating nucleophilic attack by the amino group.

Cyclodehydration forms the fused pyrido-quinolinone ring system.

Methoxy groups stabilize transition states via electron-donating effects, enhancing reaction rates and yields .

Q. How can regioselectivity in functionalization (e.g., C-3 vs. C-8 substitution) be controlled during synthesis?

  • Methodological Answer : Regioselectivity is modulated by:
  • Steric effects : Bulky substituents (e.g., aryl groups) direct electrophilic attack to less hindered positions (C-8 over C-3) .
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) deactivate specific sites, favoring substitution at electron-rich methoxy-adjacent positions .
  • Catalyst choice : Piperidine promotes Knoevenagel condensation at C-3, while InCl₃ favors C-8 functionalization via chelation-controlled pathways .

Q. How do computational models predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict:
  • Sphingosine kinase 1 (SK1) inhibition : The quinolinone core forms hydrogen bonds with Asp178 and hydrophobic interactions with Phe786, stabilizing the closed conformation of SK1 .
  • σ-1 receptor binding : Methylamino groups engage in salt bridges with Glu172, while the pyrido ring occupies a hydrophobic pocket, as validated by RMSD < 2.0 Å in 100-ns simulations .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across assays) be resolved?

  • Methodological Answer : Discrepancies arise from:
  • Assay conditions : Differences in ATP concentrations (10 µM vs. 1 mM) alter IC₅₀ values for kinase inhibitors. Standardize ATP levels to 100 µM for cross-study comparisons .
  • Cell permeability : LogP > 3.5 enhances membrane penetration, improving efficacy in cell-based vs. biochemical assays. Use parallel artificial membrane permeability assays (PAMPA) to correlate logP and activity .
  • Metabolic stability : Hepatic microsome assays (e.g., human liver S9 fractions) identify rapid degradation (t₁/₂ < 15 min) as a cause of false negatives in vivo .

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